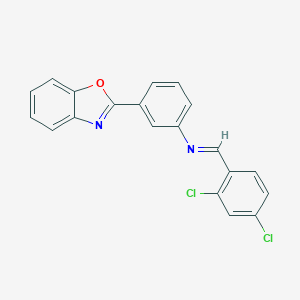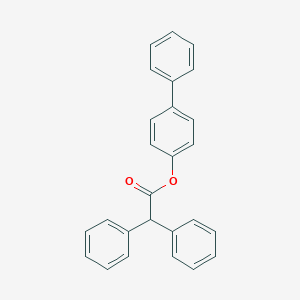![molecular formula C22H21NO4 B390425 3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE](/img/structure/B390425.png)
3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate is a complex organic compound with the molecular formula C22H21NO4. It belongs to the class of phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE typically involves the reaction of isopentyl acrylate with a phthalimide derivative under specific conditions. One common method is to react isopentyl acrylate with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopentyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-METHYLBUTYL (2E)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo nucleophilic substitution reactions enables it to modify biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acrylate
- Ethyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoate
Uniqueness
Isopentyl 3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate is unique due to its specific isopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules.
Eigenschaften
Molekularformel |
C22H21NO4 |
|---|---|
Molekulargewicht |
363.4g/mol |
IUPAC-Name |
3-methylbutyl (E)-3-[3-(1,3-dioxoisoindol-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C22H21NO4/c1-15(2)12-13-27-20(24)11-10-16-6-5-7-17(14-16)23-21(25)18-8-3-4-9-19(18)22(23)26/h3-11,14-15H,12-13H2,1-2H3/b11-10+ |
InChI-Schlüssel |
YHRBWDXEWOGVOZ-ZHACJKMWSA-N |
SMILES |
CC(C)CCOC(=O)C=CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Isomerische SMILES |
CC(C)CCOC(=O)/C=C/C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(C)CCOC(=O)C=CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B390345.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide](/img/structure/B390352.png)


![N-[4-(benzoylamino)phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B390355.png)
![Methyl 4-{3-nitrophenyl}-4-oxo-2-[(phenylacetyl)hydrazono]butanoate](/img/structure/B390361.png)

![N-{3-nitro-5-methoxyphenyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B390363.png)


![Ethyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B390367.png)

